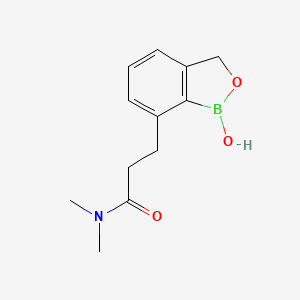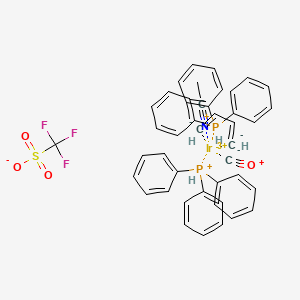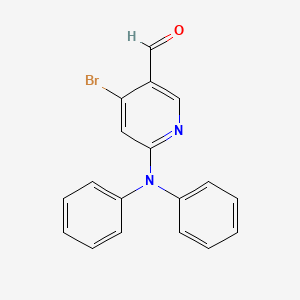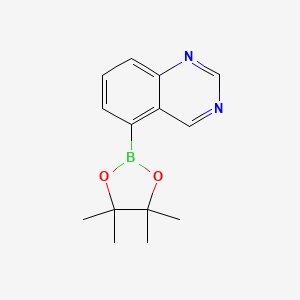
3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)-N,N-dimethyl-propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)-N,N-dimethylpropanamide is a compound of significant interest in the field of medicinal chemistry. This compound belongs to the class of benzoxaboroles, which are known for their unique boron-containing structures. Benzoxaboroles have been studied for their potential therapeutic applications, particularly as antimicrobial agents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)-N,N-dimethylpropanamide typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often include the use of organic solvents and catalysts to facilitate the acylation process. The specific conditions can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)-N,N-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in compounds with different functional groups .
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent, particularly against mycobacteria.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)-N,N-dimethylpropanamide involves its interaction with specific molecular targets. The compound has been shown to inhibit leucyl-tRNA synthetase, an enzyme crucial for protein synthesis in mycobacteria . This inhibition disrupts the protein synthesis process, leading to the antimicrobial effects observed .
類似化合物との比較
Similar Compounds
Crisaborole: A benzoxaborole used as a phosphodiesterase 4 inhibitor for the treatment of atopic dermatitis.
AN2690: A benzoxaborole antifungal agent with a broad spectrum of activity.
Uniqueness
3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)-N,N-dimethylpropanamide is unique due to its specific structure and its ability to selectively inhibit mycobacterial leucyl-tRNA synthetase without affecting the human enzyme . This selectivity makes it a promising candidate for the development of new antimicrobial therapies.
特性
分子式 |
C12H16BNO3 |
|---|---|
分子量 |
233.07 g/mol |
IUPAC名 |
3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)-N,N-dimethylpropanamide |
InChI |
InChI=1S/C12H16BNO3/c1-14(2)11(15)7-6-9-4-3-5-10-8-17-13(16)12(9)10/h3-5,16H,6-8H2,1-2H3 |
InChIキー |
NZBMJTVLLUHQHE-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(CO1)C=CC=C2CCC(=O)N(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-(Trifluoromethyl)imidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B13133388.png)

![tert-Butyl 5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13133399.png)


![[3,3'-Bipyridine]-4-carbonitrile](/img/structure/B13133424.png)


![5'-Methyl-[2,2'-bipyridine]-5-carbaldehyde](/img/structure/B13133458.png)

